Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
Overview
Description
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate is an organic compound that has been used in a variety of scientific and laboratory experiments. This compound is a fluorinated building block and participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, has been a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The unique structure of this compound, featuring a trifluoromethyl group, enhances its reactivity and makes it suitable for constructing complex molecular architectures.Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The trifluoromethyl group in this compound imparts unique physical and chemical properties to the derived materials, such as increased lipophilicity and stability.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, they have been used in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related pyrrole derivatives, which are valuable for creating libraries of pyrrole systems (Dawadi & Lugtenburg, 2011). Similarly, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, has been used as a versatile intermediate for synthesizing a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Medicinal Chemistry and Drug Development
In medicinal chemistry, these compounds have been instrumental in developing potential anticancer agents. For example, the hydrolysis and subsequent reactions of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related derivative, have led to the synthesis of various pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).
Agricultural Chemistry
These compounds also find applications in agricultural chemistry. For instance, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a similar intermediate, is crucial for synthesizing pesticides like chlorantraniliprole (Ju, 2014).
Organic Synthesis and Material Science
In organic synthesis, the derivatives of this compound are used to develop new organic materials and polymers. For example, compounds like 2-(pyridin-2-yl)ethanol have been used as protecting groups for carboxylic acids in the synthesis of polymers (Elladiou & Patrickios, 2012).
Safety and Hazards
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
Currently, the major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like reverse transcriptase and microbial fatty acid synthase .
Mode of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been known to inhibit the growth of fusarium virguliforme isolates and affect the microbial fatty acid synthase pathway .
Pharmacokinetics
Result of Action
Similar compounds have been known to exhibit improved drug potency toward enzyme inhibition .
Action Environment
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF5NO2/c1-2-19-8(18)9(12,13)7-6(11)3-5(4-17-7)10(14,15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONNABSNINPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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